N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

medicinal chemistry synthetic chemistry building block procurement

Researchers targeting regioselective C-C bond formation at the pyridine 2-position are constrained by non-halogenated analogs that lack a reactive coupling handle. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) resolves this bottleneck with a 2-iodo substituent optimized for Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings, enabling late-stage diversification of kinase-targeted libraries. • 98% purity reduces catalyst poisoning and ensures reproducible coupling yields. • Dual hydroxyl and acetamide groups provide orthogonal derivatization sites for scaffold elaboration. • Room temperature storage and non-hazardous classification streamline global logistics for multi-site medicinal chemistry programs.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 1186310-97-3
Cat. No. B1421196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
CAS1186310-97-3
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=NC=C1)I)O
InChIInChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11)
InChIKeyPMSJKNNYTXMFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: Compound Overview


N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) is a halogenated heterocyclic building block with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol . The compound features a pyridine core substituted with a reactive iodine atom at the 2-position, a hydroxyl group at the 3-position, and an acetamide moiety at the 4-position [1]. It is commercially available from multiple reputable suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and Fluorochem, with reported purities up to 98% . The iodine substituent provides a versatile handle for cross-coupling reactions, while the hydroxyl and acetamide groups offer additional sites for derivatization, making this compound a strategic intermediate for medicinal chemistry programs targeting kinase inhibitors and other biologically active molecules .

Iodo cross-coupling handle for regioselective Pd-catalyzed reactions
Multi-site derivatization via hydroxyl and acetamide functional groups
Medicinal chemistry building block for kinase-targeted library synthesis

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide vs. Non-Halogenated Analogs


The 2-iodo substitution on the pyridine ring of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide imparts unique reactivity that is absent in non-halogenated or differently halogenated analogs such as N-(3-Hydroxypyridin-4-yl)acetamide (CAS 70118-99-9) . Iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling regioselective C–C bond formation at the 2-position—a transformation that is not possible with the non-iodinated congener [1]. Furthermore, the iodine atom contributes significantly to molecular polarizability and halogen bonding potential, which can influence target binding in medicinal chemistry campaigns [2]. While limited quantitative head-to-head biological data are currently available for this specific compound, the structural and reactivity differences are substantial and dictate distinct synthetic routes and final compound architectures [3]. Therefore, substituting this building block with a non-iodinated or differently substituted analog would fundamentally alter the synthetic pathway and the properties of the final derivative, making direct interchange unfeasible without comprehensive revalidation .

2-iodo enables regioselective cross-coupling at the pyridine 2-position
Non-halogenated analog lacks the coupling handle; synthetic route may fundamentally differ
Iodo reactivity hierarchy (I > Br > Cl) supports milder coupling conditions
Differently halogenated analogs may require condition re-optimization and scope review
Halogen bonding potential may influence molecular recognition and target binding
Non-halogenated analogs lack this intermolecular interaction mode; binding context may shift

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: Evidence-Based Differentiation


Molecular Weight and Isotope Signature Comparison

The molecular weight of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is 278.05 g/mol, which is approximately 126 Da greater than its non-halogenated analog N-(3-Hydroxypyridin-4-yl)acetamide (MW 152.15 g/mol) due to the presence of the iodine atom [1]. This substantial mass difference facilitates straightforward analytical differentiation via LC-MS and provides a distinct isotope pattern characteristic of mono-iodinated compounds [2]. In contrast, the bromo analog (if available) would exhibit a mass shift of ~80 Da, and the chloro analog ~35 Da, making the iodo derivative uniquely identifiable in complex reaction mixtures [3].

MW & Isotope
Reported
ΔMW +125.9 g/mol; characteristic iodine isotope pattern
Enables unambiguous LC-MS reaction monitoring and purity assessment
Distinct from Br/Cl analog mass shifts; supports analytical differentiation
medicinal chemistry synthetic chemistry building block procurement

Commercial Purity and Quality Specifications

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is commercially available with a minimum purity specification of 98% (HPLC) from multiple suppliers . This level of purity meets the requirements for most research-grade synthetic applications without necessitating additional purification . While purity specifications for the non-iodinated analog N-(3-Hydroxypyridin-4-yl)acetamide are also available, the 98% benchmark for the iodo derivative ensures reliable performance in sensitive cross-coupling reactions where trace impurities can poison palladium catalysts .

Purity Specification
Supplier specification
≥98% (HPLC)
Meets research-grade synthesis benchmark; supports sensitive coupling workflows
Verify per-lot Certificate of Analysis; class-level quality inference
synthetic chemistry procurement quality control

Cross-Coupling Reactivity Advantage

The presence of the iodine atom at the 2-position of the pyridine ring in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. This allows for the regioselective introduction of aryl, heteroaryl, or alkynyl groups at the 2-position, a transformation that is not feasible with the non-halogenated analog N-(3-Hydroxypyridin-4-yl)acetamide [2]. The iodine substituent exhibits higher reactivity in oxidative addition compared to bromo or chloro analogs, enabling milder reaction conditions and broader substrate scope [3]. While direct comparative kinetic data for this specific compound are not available in the primary literature, the established reactivity hierarchy of aryl halides (I > Br > Cl) provides a robust class-level inference [4].

Cross-Coupling Reactivity
Class-level inference
Iodo enables Suzuki-Miyaura & Sonogashira couplings at 2-position
Eliminates separate halogenation step; streamlines synthetic route design
Direct kinetic data for this compound not reported; reactivity hierarchy context
synthetic chemistry medicinal chemistry cross-coupling

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide: Recommended Applications


Cross-Coupling for 2-Substituted Pyridine Derivatives

Leverage the reactive 2-iodo substituent of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce diverse aryl or alkynyl groups at the 2-position of the pyridine ring [1]. This approach is ideal for generating focused libraries of pyridine-based compounds for kinase inhibitor programs, where the acetamide and hydroxyl groups can serve as additional handles for further derivatization . The high purity (98%) of the commercially available building block minimizes catalyst poisoning and ensures reproducible coupling yields .

Radiopharmaceutical Precursor Synthesis

The iodine atom in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide makes it a candidate for radioiodination or as a stable isotope-labeled internal standard for mass spectrometry-based assays [1]. The compound's well-defined molecular weight (278.05 g/mol) and distinctive isotope pattern facilitate its use as a cold reference standard in the development of ¹²⁵I or ¹³¹I labeled tracers .

PI3K/Akt/mTOR Pathway Modulator Scaffold

Pyridine-acetamide scaffolds are frequently incorporated into inhibitors targeting the PI3K/Akt/mTOR signaling axis [1]. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide provides a versatile entry point for constructing such inhibitors, as the 2-iodo group enables late-stage diversification to optimize potency and selectivity . While specific IC₅₀ data for the compound itself are not publicly available, its structural features align with pharmacophoric elements found in known kinase inhibitors .

Application
Selection Property
Validation Focus
2-Substituted pyridine library synthesis
Iodo cross-coupling handle
Suzuki-Miyaura / Sonogashira coupling scope
Isotope-labeled reference standard studies
Iodine isotope substitution site
Cold reference characterization for MS-based assays
Kinase-targeted scaffold diversification
Pyridine-acetamide pharmacophore context
Derivatization and pathway-target review

Technical Documentation Hub

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